molecular formula C11H9N5O B12751738 4-(3-Methyl-1,2,4-triazolo(4,3-b)(1,2,4)triazin-7-yl)phenol CAS No. 86870-03-3

4-(3-Methyl-1,2,4-triazolo(4,3-b)(1,2,4)triazin-7-yl)phenol

Cat. No.: B12751738
CAS No.: 86870-03-3
M. Wt: 227.22 g/mol
InChI Key: RVBAUYQQABCZNO-UHFFFAOYSA-N
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Description

4-(3-Methyl-1,2,4-triazolo(4,3-b)(1,2,4)triazin-7-yl)phenol is a heterocyclic compound that belongs to the class of triazolotriazines. This compound is characterized by a triazole ring fused with a triazine ring, which is further substituted with a phenol group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1,2,4-triazolo(4,3-b)(1,2,4)triazin-7-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,2,4-triazole-5-thiol with 2-chloro-4-nitrophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-1,2,4-triazolo(4,3-b)(1,2,4)triazin-7-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated phenol derivatives.

Scientific Research Applications

4-(3-Methyl-1,2,4-triazolo(4,3-b)(1,2,4)triazin-7-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1,2,4-triazolo(4,3-b)(1,2,4)triazin-7-yl)phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as carbonic anhydrase or cholinesterase, leading to therapeutic effects . The compound’s ability to form hydrogen bonds and π-π interactions with target proteins is crucial for its biological activity.

Properties

CAS No.

86870-03-3

Molecular Formula

C11H9N5O

Molecular Weight

227.22 g/mol

IUPAC Name

4-(3-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)phenol

InChI

InChI=1S/C11H9N5O/c1-7-14-15-11-13-10(6-12-16(7)11)8-2-4-9(17)5-3-8/h2-6,17H,1H3

InChI Key

RVBAUYQQABCZNO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=CC(=N2)C3=CC=C(C=C3)O

Origin of Product

United States

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